4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c14-8(15)9(1-3-10-4-2-9)5-7-6-11-13-12-7;;/h6,10H,1-5H2,(H,14,15)(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAQJNTJOOUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=NNN=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Cycloaddition and Click Chemistry
The triazole moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for synthesizing derivatives.
Key reaction parameters ():
| Reaction Type | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| CuAAC | RT, 24 hrs | CuSO₄·5H₂O, sodium ascorbate (H₂O:EtOH) | 75-85% |
| Strain-promoted AAC | 50°C, 12 hrs | DBU, DMF | 60-70% |
These reactions form stable 1,2,3-triazole linkages critical for pharmaceutical applications. The dihydrochloride salt enhances solubility in polar solvents during these processes.
Carboxylic Acid Reactivity
The carboxylic acid group undergoes classic transformations:
Triazole Ring Modifications
The triazole ring participates in electrophilic substitutions and redox reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂, FeCl₃ | N-oxides (enhanced polarity) |
| Reduction | NaBH₄, MeOH | Partial saturation of triazole |
| Alkylation | R-X, K₂CO₃, DMF | N-alkylated derivatives |
Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile in SN2 reactions:
| Substrate | Conditions | Products |
|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 60°C | Quaternary ammonium salts |
| Acyl chlorides | Et₃N, CH₂Cl₂, 0°C | Amides (e.g., acetyl derivatives) |
These reactions modify the compound’s hydrophobicity and bioavailability.
Complexation and Coordination Chemistry
The triazole nitrogen atoms coordinate with metal ions, forming complexes:
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu(II) | 1:2 | Catalytic systems |
| Pd(II) | 1:1 | Cross-coupling catalysts |
Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating strong binding.
Biological Interactions
While not strictly chemical reactions, the compound interacts with enzymes via:
-
Hydrogen bonding : Carboxylic acid group binds to active-site residues (e.g., HDACs).
-
π-π stacking : Triazole ring interacts with aromatic residues in receptors .
Stability Under Physiological Conditions
Studies show:
This compound’s versatility in click chemistry, functional group interconversions, and metal coordination underpins its utility in drug discovery and materials science. Experimental optimization of reaction conditions (e.g., solvent polarity, temperature) remains critical for maximizing yields .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of piperidine and triazole exhibit significant anticancer properties. For instance, studies have synthesized various piperidine derivatives that have demonstrated cytotoxic effects against different cancer cell lines. A study reported that compounds similar to 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride exhibited low IC50 values in comparison to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Triazole derivatives are recognized for their ability to inhibit fungal growth and have been explored as potential antifungal agents. The structural characteristics of the triazole ring contribute to the compound's efficacy against various pathogens .
Neuropharmacology
The piperidine structure is often associated with neurological activity. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. Preliminary studies suggest that derivatives like this compound may modulate serotonin receptors, thereby influencing mood and anxiety levels .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through click chemistry techniques. The efficiency of these synthetic pathways is crucial for producing high yields of the desired compound while maintaining purity .
Synthetic Pathway Overview
- Formation of Triazole Ring : Utilizing azides and alkynes in a copper-catalyzed reaction.
- Piperidine Derivation : Incorporating the piperidine structure through nucleophilic substitution reactions.
- Carboxylic Acid Introduction : Finalizing the structure by introducing carboxylic acid functionalities.
Case Studies and Research Findings
A comprehensive review of literature highlights several case studies where similar compounds have been synthesized and evaluated for their biological activities:
- A study published in the Tropical Journal of Pharmaceutical Research synthesized new propanamide derivatives with piperidine structures demonstrating promising anticancer activity against various cell lines .
- Another research article detailed the synthesis of triazole-containing compounds that showed significant antimicrobial properties, thus supporting the potential use of triazole derivatives in treating infections .
Mechanism of Action
The mechanism of action of 4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
- Core Structure : Piperidine vs. piperazine alters basicity and hydrogen-bonding capacity. Piperidine (one N) is less basic than piperazine (two N), affecting pharmacokinetics .
- Heterocycles : 1,2,3-Triazoles (click-derived) offer superior stability and hydrogen-bonding vs. 1,2,4-oxadiazoles, which are prone to hydrolysis but provide rigidity .
- Salt Forms : Dihydrochloride salts (target compound, CAS 1610376-98-1) improve solubility for parenteral formulations compared to neutral esters (TA) .
Biological Activity
The compound 4-((1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride is a derivative of piperidine featuring a triazole moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of two hydrochloride groups, which may influence its solubility and bioavailability.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a variety of biological activities:
- Anticancer Activity : Triazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The triazole ring is known for its ability to inhibit fungal growth and has potential applications against bacterial infections.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
Anticancer Activity
A study focused on triazole derivatives revealed that compounds similar to this compound exhibited potent antiproliferative effects against human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 52 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 74 |
| Triazole Derivative C | A549 (Lung Cancer) | 66 |
These findings suggest that the compound could potentially inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been well-documented. Research indicates that these compounds can inhibit the growth of various fungi and bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
Such results highlight the potential for developing new antimicrobial agents based on this compound's structure .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Compound | Effect on COX-2 Inhibition (%) |
|---|---|
| Triazole Derivative D | 85 |
| Triazole Derivative E | 70 |
This suggests that the compound may serve as a lead for developing anti-inflammatory drugs .
Case Studies
- Case Study on Anticancer Effects : In vitro studies using MCF-7 breast cancer cells demonstrated that the compound induced G2/M phase arrest and apoptosis, leading to significant reductions in cell viability. This was attributed to its ability to disrupt tubulin polymerization .
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of triazole derivatives found that they effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .
Q & A
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible reaction conditions. For example, ML can prioritize solvents/catalysts for CuAAC reactions .
Case Study : A 2024 study combined DFT with DoE to reduce the synthesis steps of a similar triazole-piperidine derivative from 6 to 3, achieving 85% yield .
How can researchers resolve contradictions in solubility and stability data across studies?
Advanced Research Question
Discrepancies often arise from:
- Solvent Systems : Apparent solubility in DMSO (50 mg/mL) vs. water (<1 mg/mL) .
- pH Effects : The dihydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 6, releasing free base .
Resolution Strategy :
Standardize Protocols : Use USP buffers for solubility testing.
Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) with HPLC monitoring to quantify degradation products .
What in vitro pharmacological assays are suitable for evaluating bioactivity?
Advanced Research Question
- Target Engagement : Screen against kinases or GPCRs using fluorescence polarization assays. The triazole moiety may chelate metal ions in active sites .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC50 values <10 µM suggest therapeutic potential) .
Data Interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
How can researchers optimize solvent systems for crystallization?
Advanced Research Question
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using high-throughput crystallization plates.
- PAT Tools : Use Raman spectroscopy to monitor polymorph formation in real-time .
Example : Ethanol/water (70:30) yielded X-ray-quality crystals with a melting point of 215–217°C .
What are the implications of the compound’s logP and pKa values on druglikeness?
Advanced Research Question
- logP : Predicted logP (free base) = 1.2 ± 0.3 via shake-flask method, indicating moderate lipophilicity .
- pKa : The piperidine nitrogen (pKa ~8.5) and carboxylic acid (pKa ~3.2) govern ionization state in physiological conditions .
ADME Profile : Moderate permeability (Caco-2 Papp = 12 × 10<sup>−6</sup> cm/s) suggests oral bioavailability but may require prodrug strategies .
How to design a stability-indicating HPLC method for degradation studies?
Advanced Research Question
- Column : Phenomenex Luna C18 (150 × 4.6 mm, 3 µm).
- Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B), gradient from 5% B to 95% B over 20 min .
- Validation : Assess specificity (peak purity >990), linearity (R<sup>2</sup> >0.999), and LOQ (0.05% w/w) per ICH Q2(R1) .
What advanced statistical methods are recommended for analyzing dose-response data?
Advanced Research Question
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50.
- Bayesian Hierarchical Modeling : Account for inter-experiment variability in high-throughput screens .
Software : Use R packages (drc, brms) or SAS PROC NLMIXED for complex datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
